molecular formula C16H19N3O4S B2536964 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 2034281-05-3

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Cat. No. B2536964
CAS RN: 2034281-05-3
M. Wt: 349.41
InChI Key: JRRQWROHIFVYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine, also known as PZ-2891, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrazine family and has been synthesized using various methods.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the advantages of 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize using various methods. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine. One of the future directions is to study its potential as a treatment for COVID-19. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic and pharmacodynamic properties may enhance its efficacy as a therapeutic agent.
Conclusion
In conclusion, this compound is a novel small molecule with potential therapeutic applications in various scientific research fields. It has been synthesized using various methods and has shown anti-inflammatory, anti-cancer, and anti-viral properties. Although its mechanism of action is not fully understood, it has been suggested that this compound may inhibit the activity of certain enzymes involved in the replication of viruses and cancer cells. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine has been synthesized using different methods, including the one-pot synthesis method and the Suzuki-Miyaura cross-coupling reaction. The one-pot synthesis method involves the reaction of 2-(2-hydroxyethoxy)pyrazine with 1-(2-methoxy-5-methylphenylsulfonyl)pyrrolidine-3-amine in the presence of a base and a catalyst. On the other hand, the Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-5-methylphenylsulfonyl pyrrolidine-3-amine with 2-(2-bromophenoxy)pyrazine in the presence of a palladium catalyst and a base.

Scientific Research Applications

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In a recent study, this compound was found to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19. This suggests that this compound may have potential as a treatment for COVID-19.

properties

IUPAC Name

2-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-12-3-4-14(22-2)15(9-12)24(20,21)19-8-5-13(11-19)23-16-10-17-6-7-18-16/h3-4,6-7,9-10,13H,5,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRQWROHIFVYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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